molecular formula C16H16N2O3S B4884910 1-benzoyl-3-(phenylsulfonyl)imidazolidine

1-benzoyl-3-(phenylsulfonyl)imidazolidine

Cat. No. B4884910
M. Wt: 316.4 g/mol
InChI Key: PPJODPBQKXGVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-3-(phenylsulfonyl)imidazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a type of imidazolidine, which is a five-membered heterocyclic compound that contains nitrogen and carbon atoms in its ring structure. The benzoyl and phenylsulfonyl groups attached to the imidazolidine ring make it a highly functionalized molecule with various applications in different fields of research.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(phenylsulfonyl)imidazolidine is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis or programmed cell death in cancer cells. It has also been proposed that the compound inhibits the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
1-benzoyl-3-(phenylsulfonyl)imidazolidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. Additionally, it has also been found to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzoyl-3-(phenylsulfonyl)imidazolidine in lab experiments include its high purity and potency. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research of 1-benzoyl-3-(phenylsulfonyl)imidazolidine. One of the most significant areas of research is the development of more potent and selective analogs of the compound for use in cancer therapy. Additionally, the compound's potential as an anti-inflammatory agent could also be explored further. The mechanisms of action of the compound could also be studied in more detail to gain a better understanding of its biological effects. Finally, the compound's potential as a lead compound for the development of new drugs could also be investigated.
In conclusion, 1-benzoyl-3-(phenylsulfonyl)imidazolidine is a highly functionalized compound with various potential applications in scientific research. Its unique properties make it a valuable tool for studying different biological processes and developing new drugs. The compound's potential as an anti-cancer and anti-inflammatory agent makes it an exciting area of research for the future.

Synthesis Methods

The synthesis of 1-benzoyl-3-(phenylsulfonyl)imidazolidine can be achieved through different methods. One of the most common methods is the reaction of benzoyl chloride and phenylsulfonyl chloride with imidazolidine in the presence of a base such as triethylamine. The reaction yields the desired product in good yields with high purity. Another method involves the reaction of benzoyl isothiocyanate and phenylsulfonyl hydrazide with imidazolidine in the presence of a base such as sodium carbonate.

Scientific Research Applications

1-benzoyl-3-(phenylsulfonyl)imidazolidine has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against different cancer cell lines. Additionally, it has also shown potential as an anti-inflammatory agent.

properties

IUPAC Name

[3-(benzenesulfonyl)imidazolidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16(14-7-3-1-4-8-14)17-11-12-18(13-17)22(20,21)15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJODPBQKXGVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl[3-(phenylsulfonyl)imidazolidin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.